molecular formula C11H13ClN2O B1319816 N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide CAS No. 916052-80-7

N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide

Cat. No.: B1319816
CAS No.: 916052-80-7
M. Wt: 224.68 g/mol
InChI Key: FWSCSECFJSTIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This compound is characterized by the presence of a cyclobutanecarboxamide core substituted with a 3-amino-4-chlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide typically involves the reaction of 3-amino-4-chloroaniline with cyclobutanecarboxylic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-bromophenyl)cyclobutanecarboxamide
  • N-(3-amino-4-fluorophenyl)cyclobutanecarboxamide
  • N-(3-amino-4-methylphenyl)cyclobutanecarboxamide

Uniqueness

N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-5-4-8(6-10(9)13)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSCSECFJSTIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.